1-A09

Description

Structure

3D Structure

Properties

CAS No. |

1143579-76-3 |

|---|---|

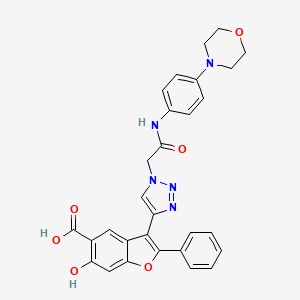

Molecular Formula |

C29H25N5O6 |

Molecular Weight |

539.5 g/mol |

IUPAC Name |

6-hydroxy-3-[1-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]triazol-4-yl]-2-phenyl-1-benzofuran-5-carboxylic acid |

InChI |

InChI=1S/C29H25N5O6/c35-24-15-25-22(14-21(24)29(37)38)27(28(40-25)18-4-2-1-3-5-18)23-16-34(32-31-23)17-26(36)30-19-6-8-20(9-7-19)33-10-12-39-13-11-33/h1-9,14-16,35H,10-13,17H2,(H,30,36)(H,37,38) |

InChI Key |

XDUPIYKMBPUQSZ-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)CN3C=C(N=N3)C4=C(OC5=CC(=C(C=C54)C(=O)O)O)C6=CC=CC=C6 |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)CN3C=C(N=N3)C4=C(OC5=CC(=C(C=C54)C(=O)O)O)C6=CC=CC=C6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

I-A09; IA09; IA09; I-A-09; IA 09; |

Origin of Product |

United States |

Foundational & Exploratory

The c-Src SH2 Domain in PDB 1A09: A Technical Guide to its Function and Ligand Interaction

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The Src Homology 2 (SH2) domain is a critical protein-protein interaction module that plays a pivotal role in intracellular signal transduction. Its function is to recognize and bind to specific phosphotyrosine (pY)-containing motifs, thereby recruiting signaling proteins to activated receptor tyrosine kinases and other phosphorylated targets. This guide provides a detailed technical overview of the c-Src SH2 domain as presented in the Protein Data Bank (PDB) entry 1A09, focusing on its structure, the thermodynamics of its interaction with a synthetic peptide ligand, and the experimental methodologies used to characterize this interaction.

The Structure and Function of the c-Src SH2 Domain in PDB 1A09

The PDB entry 1A09 reveals the crystal structure of the human c-Src SH2 domain in complex with a synthetic dipeptide analog, ace-formyl-phosphotyrosine-glutamate-(n,n-dipentyl amine). This structure provides a high-resolution snapshot of the molecular interactions that govern the specificity of SH2 domain binding.

The primary function of the Src SH2 domain is to mediate the assembly of signaling complexes.[1] It achieves this by binding to phosphorylated tyrosine residues on various proteins, including activated growth factor receptors like the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][4] This interaction is a key step in numerous signaling pathways that control cell growth, differentiation, and migration.[3]

In the context of the full-length c-Src protein, the SH2 domain also plays a crucial role in regulating the kinase's own activity. In its inactive state, the c-Src SH2 domain binds to a phosphorylated tyrosine residue (Tyr527) in the C-terminal tail of the kinase.[5] This intramolecular interaction locks the kinase in a closed, inactive conformation. The binding of the SH2 domain to an external, high-affinity phosphopeptide can disrupt this autoinhibitory interaction, leading to the activation of the c-Src kinase.[5]

Quantitative Analysis of Ligand Binding

The interaction between the c-Src SH2 domain and its ligands has been quantitatively characterized using Isothermal Titration Calorimetry (ITC). This technique directly measures the heat changes associated with binding, allowing for the determination of key thermodynamic parameters. The primary publication associated with PDB 1A09, "Peptide ligands of pp60(c-src) SH2 domains: a thermodynamic and structural study" by Charifson et al. (1997), provides such data for a series of peptide ligands.

For the specific ligand in PDB 1A09, ace-formyl-phosphotyrosine-glutamate-(n,n-dipentyl amine), the study highlights a unique covalent interaction. The formyl group on the phosphotyrosine analog forms a reversible thiohemiacetal with the thiol side chain of Cys-188 in the SH2 domain. This covalent interaction resulted in a significant decrease in the entropy of binding (ΔS) of 25.6 cal/(mol·K) compared to the non-formylated parent compound. This entropic penalty was attributed to the loss of rotational and translational degrees of freedom of the phosphotyrosine moiety upon covalent bond formation.

Table 1: Thermodynamic Parameters of Ligand Binding to c-Src SH2 Domain

| Ligand | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |

| Ac-pY-Glu-Glu-Ile-NH₂ | 2.9 | -11.6 | -14.1 | 2.5 | 0.9 |

| Ac-pY-Glu-NH(n-pentyl)₂ | 140 | -9.3 | -11.9 | 2.6 | 1.0 |

| Ace-formyl-pY-Glu-(n,n-dipentyl amine) (1A09 ligand) | Data not explicitly provided for Kd, but noted to have a 25.6 cal/(mol·K) lower ΔS than the non-formylated parent. |

Note: The data for the first two entries are representative values from the primary publication for high-affinity and dipeptide ligands, respectively, to provide context. The specific Kd for the 1A09 ligand is not explicitly stated in the abstract, but the significant entropic penalty is a key finding.

Experimental Protocols

The following sections detail the methodologies employed in the study of the c-Src SH2 domain in PDB 1A09, based on the primary publication and general protocols for similar studies.

Protein Expression and Purification

The c-Src SH2 domain (residues 144-249 of the human c-Src protein) was expressed in Escherichia coli BL21 cells.[6][7] A common method for purification of recombinant SH2 domains involves affinity chromatography, often using a glutathione S-transferase (GST) or a polyhistidine (His) tag.[6][7][8]

General Protocol:

-

Transformation and Expression: The expression vector containing the c-Src SH2 domain sequence is transformed into a suitable E. coli strain. Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: The bacterial cells are harvested by centrifugation and lysed, for example, by sonication, in a buffer containing protease inhibitors.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., glutathione-sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

-

Tag Cleavage and Further Purification: The affinity tag is often removed by enzymatic cleavage (e.g., with thrombin or TEV protease) to yield the native SH2 domain. Further purification steps, such as ion-exchange and size-exclusion chromatography, are employed to obtain a highly pure and homogeneous protein sample.

Isothermal Titration Calorimetry (ITC)

ITC experiments were performed to measure the thermodynamic parameters of peptide binding to the c-Src SH2 domain.[9]

General Protocol:

-

Sample Preparation: The purified c-Src SH2 domain and the synthetic peptide ligand are extensively dialyzed against the same buffer to minimize heats of dilution.

-

ITC Measurement: The SH2 domain solution is placed in the sample cell of the calorimeter, and the peptide solution is loaded into the injection syringe. The experiment consists of a series of small injections of the peptide into the protein solution.

-

Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data are integrated and fit to a binding model to determine the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka is the association constant (1/Kd).

X-ray Crystallography

The three-dimensional structure of the c-Src SH2 domain in complex with the peptide ligand was determined by X-ray crystallography.[10][11]

General Protocol:

-

Complex Formation: The purified c-Src SH2 domain and the synthetic peptide are mixed in a slight molar excess of the peptide to ensure saturation of the protein.

-

Crystallization: The protein-peptide complex is crystallized using vapor diffusion methods (hanging drop or sitting drop). This involves mixing the complex with a crystallization solution containing a precipitant (e.g., polyethylene glycol) and allowing the mixture to equilibrate against a reservoir of the crystallization solution.

-

Data Collection: The resulting crystals are exposed to a beam of X-rays, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. A model of the protein-peptide complex is built into the electron density and refined to obtain the final, high-resolution structure.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a typical signaling pathway involving the Src SH2 domain and the general experimental workflow for its characterization.

References

- 1. Src binds cortactin through an SH2 domain cystine-mediated linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct interaction between Shc and the platelet-derived growth factor beta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Src family kinases are required for integrin but not PDGFR signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Functional Properties of Platelet-Derived Growth Factor and Stem Cell Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of c-Src tyrosine kinase activity by the Src SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression and Production of SH2 Domain Proteins | Springer Nature Experiments [experiments.springernature.com]

- 7. Expression and Production of SH2 Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification of SOCS (Suppressor of Cytokine Signaling) SH2 Domains for Structural and Functional Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A drunken search in crystallization space - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1A09 Protein: Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein designated by the Protein Data Bank (PDB) identifier 1A09 is the Src Homology 2 (SH2) domain of the human proto-oncogene tyrosine-protein kinase Src (c-Src). This domain is a critical component in cellular signaling, recognizing and binding to phosphotyrosine-containing motifs on various proteins. This technical guide provides a comprehensive overview of the 1A09 protein structure, its multifaceted functions in cellular signaling pathways, and its implications in disease, particularly cancer. We present a summary of available quantitative binding data, detailed experimental methodologies for its study, and visual representations of its signaling networks and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to c-Src and its SH2 Domain (1A09)

The c-Src protein is a non-receptor tyrosine kinase that plays a pivotal role in regulating a wide array of cellular processes, including cell proliferation, differentiation, survival, and migration.[1] Its activity is tightly controlled, and dysregulation is frequently associated with the development and progression of various cancers.[1] The c-Src protein is comprised of several functional domains, including an SH2 domain, an SH3 domain, a kinase domain, and a C-terminal regulatory tail.

The 1A09 PDB entry specifically represents the SH2 domain of human c-Src in complex with a synthetic peptide ligand.[2][3] SH2 domains are highly conserved protein modules of approximately 100 amino acids that recognize and bind to specific phosphotyrosine (pY) residues within particular sequence contexts on target proteins. This interaction is a fundamental mechanism for the recruitment of signaling proteins to activated receptor tyrosine kinases and other phosphorylated signaling molecules, thereby propagating downstream cellular signals.

The Structure of the 1A09 Protein

The three-dimensional structure of the 1A09 protein was determined by X-ray diffraction at a resolution of 2.0 Å.[1] The structure reveals the canonical SH2 domain fold, which consists of a central anti-parallel β-sheet flanked by two α-helices. The phosphotyrosine-binding pocket is a highly conserved feature of SH2 domains and is responsible for the specific recognition of the phosphorylated tyrosine residue. A second, more variable binding pocket accommodates the amino acid residues C-terminal to the phosphotyrosine, providing specificity for different SH2 domains.

Table 1: Structural Details of the 1A09 PDB Entry

| Parameter | Value | Reference |

| PDB ID | 1A09 | [2] |

| Protein | Proto-oncogene tyrosine-protein kinase Src (SH2 domain) | [2][3] |

| Organism | Homo sapiens | [2][3] |

| Expression System | Escherichia coli BL21 | [2][3] |

| Method | X-ray Diffraction | [1] |

| Resolution | 2.0 Å | [1] |

| Ligand | ACE-FORMYL PHOSPHOTYR-GLU-(N,N-DIPENTYL AMINE) | [2] |

Functional Roles of the c-Src SH2 Domain

The c-Src SH2 domain is a critical mediator of a vast and complex network of signaling pathways. Its ability to bind to specific phosphotyrosine motifs allows it to participate in a multitude of cellular processes.

Signal Transduction Cascades

The c-Src SH2 domain is involved in numerous signaling pathways initiated by growth factors, cytokines, and hormones. Upon receptor activation and autophosphorylation, the c-Src SH2 domain binds to the newly formed phosphotyrosine sites on the receptor or associated proteins, leading to the recruitment and activation of c-Src kinase activity. This, in turn, triggers downstream signaling cascades, such as the Ras-MAPK pathway, which is crucial for cell proliferation and differentiation.[1]

Cell Adhesion and Migration

c-Src plays a crucial role in regulating cell adhesion and migration, processes that are fundamental to development, wound healing, and cancer metastasis. The c-Src SH2 domain mediates interactions with focal adhesion proteins, such as focal adhesion kinase (FAK), leading to the dynamic regulation of the cytoskeleton and the turnover of focal adhesions.

Role in Disease

Given its central role in cell signaling, it is not surprising that aberrant c-Src activity is implicated in various diseases, most notably cancer. Overexpression or constitutive activation of c-Src can lead to uncontrolled cell growth, increased motility, and invasion, all hallmarks of cancer.[1] The c-Src SH2 domain is a key mediator of these oncogenic signals, making it an attractive target for the development of novel anti-cancer therapies.

Quantitative Data on Ligand Binding

The primary publication associated with the 1A09 PDB entry by Charifson et al. (1997) utilized Isothermal Titration Calorimetry (ITC) to measure the thermodynamic parameters of a series of peptide ligands binding to the pp60(c-src) SH2 domain. While the complete dataset was not accessible, the following table summarizes the available information.

Table 2: Thermodynamic Data for Peptide Ligand Binding to c-Src SH2 Domain

| Ligand | Kd (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| Formylated phosphotyrosine analog | - | - | - | ΔS was 25.6 cal/(mol·K) lower than the nonformylated parent | [2] |

| Additional peptide ligands | Data not fully accessible | Data not fully accessible | Data not fully accessible | Data not fully accessible | [2] |

Note: A comprehensive table of thermodynamic parameters for all studied ligands could not be constructed as the full text of the primary reference was not accessible.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the structure and function of the c-Src SH2 domain.

Protein Expression and Purification of c-Src SH2 Domain

-

Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector containing the coding sequence for the human c-Src SH2 domain, often with an affinity tag (e.g., a polyhistidine-tag) for purification.

-

Cell Culture and Induction: Grow the transformed bacteria in a large-scale culture to a desired optical density. Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using methods such as sonication or high-pressure homogenization.

-

Clarification: Centrifuge the cell lysate at high speed to pellet cell debris, retaining the soluble fraction containing the SH2 domain.

-

Affinity Chromatography: Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). Wash the column extensively to remove non-specifically bound proteins. Elute the SH2 domain using a suitable elution buffer (e.g., containing imidazole).

-

Dialysis and Tag Removal (Optional): Dialyze the eluted protein against a storage buffer to remove the eluting agent and for buffer exchange. If necessary, cleave the affinity tag using a specific protease.

-

Size-Exclusion Chromatography (SEC): For final purification and to ensure the protein is monomeric, perform size-exclusion chromatography.

-

Purity and Concentration Determination: Assess the purity of the final protein sample by SDS-PAGE and determine the concentration using a spectrophotometer or a protein assay.

X-ray Crystallography for Structure Determination

-

Crystallization Screening: Screen a wide range of crystallization conditions using high-throughput robotic systems. This involves mixing the purified c-Src SH2 domain (in complex with a ligand) with various precipitants, buffers, and salts.

-

Crystal Optimization: Optimize the initial crystallization "hits" by systematically varying the concentrations of the protein, ligand, and crystallization reagents, as well as temperature and pH, to obtain large, well-ordered crystals.

-

Data Collection: Mount a single crystal and cryo-cool it in a stream of liquid nitrogen. Collect X-ray diffraction data using a synchrotron or a rotating anode X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using methods like molecular replacement (using a known SH2 domain structure as a model). Build an atomic model of the c-Src SH2 domain into the resulting electron density map and refine the model against the experimental data.

-

Validation: Validate the final protein structure using various quality control metrics to ensure its accuracy.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

-

Sample Preparation: Dialyze the purified c-Src SH2 domain and the peptide ligand extensively against the same buffer to minimize buffer mismatch effects. Accurately determine the concentrations of both the protein and the ligand.

-

ITC Experiment Setup: Load the c-Src SH2 domain into the sample cell of the ITC instrument and the peptide ligand into the injection syringe.

-

Titration: Perform a series of small, precise injections of the ligand into the protein solution while monitoring the heat change associated with each injection.

-

Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and the entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Conclusion and Future Directions

The c-Src SH2 domain, represented by the 1A09 PDB structure, is a paradigm for understanding the molecular basis of phosphotyrosine-mediated signaling. Its central role in a multitude of cellular processes and its frequent dysregulation in cancer underscore its importance as a therapeutic target. This technical guide has provided a detailed overview of its structure, function, and the experimental approaches used for its investigation. Future research will likely focus on the development of highly specific and potent inhibitors of the c-Src SH2 domain as potential anti-cancer agents. Furthermore, a deeper understanding of the complex regulatory networks in which the c-Src SH2 domain participates will be crucial for elucidating the intricacies of cellular signaling in both health and disease.

References

The Discovery and Developmental History of I-A09: A Technical Whitepaper on a Novel MptpB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, mechanism of action, and developmental history of the I-A09 inhibitor, a key molecule in the exploration of novel anti-tuberculosis therapeutics targeting the Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB).

Executive Summary

I-A09 is a pioneering, albeit modestly potent, small molecule inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). Its discovery validated a novel therapeutic strategy for tuberculosis that targets a secreted mycobacterial virulence factor rather than the bacterium itself. I-A09 is a bidentate inhibitor, comprised of a benzofuran salicylic acid core that engages the active site of MptpB and a triazole-linked side chain, generated via click chemistry, that interacts with a nearby secondary pocket. By inhibiting MptpB, I-A09 reverses the phosphatase's suppression of the host macrophage's innate immune response, restoring critical signaling pathways and enabling the host cell to control mycobacterial growth. While I-A09 itself did not proceed to clinical trials, it served as a crucial proof-of-concept molecule and a scaffold for the development of highly potent next-generation MptpB inhibitors with therapeutic potential.

Discovery and History

I-A09 was identified from a focused combinatorial library designed to discover potent and selective inhibitors of protein tyrosine phosphatases (PTPs). The discovery strategy was based on a fragment-based approach, tethering a known PTP-binding scaffold (the benzofuran salicylic acid core) to a diverse array of chemical moieties via a stable triazole linker using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1] This approach aimed to create bidentate inhibitors that could simultaneously engage the conserved active site of the phosphatase and unique, less-conserved peripheral pockets, thereby achieving both potency and selectivity.[1]

The screening of this library against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) led to the identification of I-A09 as a promising hit.[1] Although its potency was modest, its ability to inhibit MptpB and exert an anti-mycobacterial effect within host cells was a significant breakthrough.[2] This discovery provided critical proof-of-principle for targeting MptpB as a viable anti-tuberculosis strategy and laid the groundwork for subsequent lead optimization efforts.[2][3] These efforts led to the development of significantly more potent analogs, such as L01-Z08, by modifying the core benzofuran salicylic acid structure.[1][4] As of the latest available information, neither I-A09 nor its more potent successors have entered clinical trials.[1][4]

Mechanism of Action

MptpB is a virulence factor secreted by M. tuberculosis into the cytoplasm of infected host macrophages.[2] Inside the macrophage, MptpB dephosphorylates key host signaling proteins, thereby subverting the host's innate immune response and creating a permissive environment for mycobacterial survival and replication.[2] Specifically, MptpB has been shown to suppress the activation of the MAP kinase pathways involving ERK1/2 and p38.[2] This suppression leads to a downstream reduction in the production of the pro-inflammatory cytokine Interleukin-6 (IL-6), which is crucial for an effective anti-mycobacterial response.[2]

I-A09 acts by competitively inhibiting the enzymatic activity of MptpB.[1] By binding to the active site and a peripheral pocket, I-A09 prevents MptpB from dephosphorylating its host cell substrates.[1] This inhibition reverses the subversion of the host's signaling pathways. In macrophages treated with I-A09, the phosphorylation and activation of ERK1/2 and p38 are restored, leading to the normalization of IL-6 production.[2] This restoration of the host's natural immune response mechanisms impairs the intracellular growth of M. tuberculosis.[1]

Figure 1. Signaling pathway of MptpB and the inhibitory action of I-A09.

Quantitative Data

I-A09 exhibited micromolar potency against MptpB. Subsequent structure-activity relationship (SAR) studies, primarily focused on modifying the benzofuran salicylic acid core, led to the development of inhibitors with significantly improved potency. The table below summarizes the key quantitative data for I-A09 and a next-generation inhibitor, L01-Z08, for comparison.

| Compound | Structure | Target | IC50 (µM) | Ki (µM) | Selectivity |

| I-A09 | 6-hydroxy-3-(1-(2-((4-morpholinophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)-2-phenylbenzofuran-5-carboxylic acid | MptpB | 1.26 | 1.06 | ~10-fold vs. a panel of mammalian PTPs |

| L01-Z08 | (Structure not explicitly public) | MptpB | 0.038 | - | >37-fold vs. a panel of human PTPs |

Experimental Protocols

Synthesis of I-A09

The synthesis of I-A09 involves the preparation of a benzofuran salicylic acid core containing an alkyne group, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (click reaction) with a custom-synthesized azide-containing side chain.

References

- 1. Mycobacterial Protein Tyrosine Phosphatases A and B Inhibitors Augment the Bactericidal Activity of the Standard Anti-tuberculosis Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycobacterial Protein Tyrosine Phosphatases A and B Inhibitors Augment the Bactericidal Activity of the Standard Anti-tuberculosis Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanism of I-A09: A Technical Guide on its Inhibition of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB)

A Note to the Reader: This technical guide details the mechanism of action of the compound I-A09. Based on current scientific literature, I-A09 is a potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) , a key virulence factor of the tuberculosis bacterium. It is important to distinguish mPTPB from the mitochondrial permeability transition pore (mPTP) , a component of mammalian mitochondria. The available research does not indicate a direct action of I-A09 on the mitochondrial mPTP. Therefore, this document will focus on the established mechanism of I-A09 as an inhibitor of the bacterial enzyme mPTPB and its subsequent effects on host cell signaling.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes the protein tyrosine phosphatase mPTPB into the cytoplasm of infected host macrophages.[1] This enzyme is crucial for the bacterium's survival as it subverts the host's innate immune response.[1][2] I-A09, a bidentate benzofuran salicylic acid derivative, has been identified as a potent and selective inhibitor of mPTPB, making it a promising candidate for anti-tuberculosis therapy.[1][3] This guide provides an in-depth analysis of the mechanism of action of I-A09 on mPTPB, summarizing key quantitative data, experimental protocols, and the signaling pathways involved.

Quantitative Data: I-A09 Inhibition of mPTPB

The inhibitory potency and selectivity of I-A09 against mPTPB have been characterized through various biochemical assays. The key quantitative data are summarized in the tables below.

Table 1: Inhibitory Potency of I-A09 against mPTPB

| Parameter | Value | Reference |

| IC50 | 1.26 ± 0.22 μM | [3] |

| Ki | 1.08 ± 0.06 μM | [3] |

| Inhibition Type | Reversible and Noncompetitive | [3] |

Table 2: Selectivity of I-A09 for mPTPB over other Phosphatases

| Phosphatase | Fold Preference for mPTPB | Reference |

| mPTPA | 61-fold | [3][4] |

| Mammalian PTPs (PTP1B, TC-PTP, SHP2, Lyp, FAP1, CD45, LAR, PTPα, VHR, VHX, Cdc14, low molecular weight PTP) | > 11-fold | [3][4] |

Experimental Protocols

The characterization of I-A09's mechanism of action involved several key experimental procedures. Detailed methodologies for these experiments are outlined below.

Objective: To determine the inhibitory potency (IC50) and the mode of inhibition of I-A09 on mPTPB.

Protocol:

-

Protein Expression and Purification: Recombinant mPTPB is expressed in E. coli and purified to homogeneity using standard chromatographic techniques.

-

Phosphatase Activity Assay: The enzymatic activity of mPTPB is measured using a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), in a suitable buffer (e.g., 50 mM 3,3-dimethylglutarate, pH 7.0, 1 mM dithiothreitol, and 0.1 mg/ml bovine serum albumin).

-

IC50 Determination: The assay is performed in the presence of varying concentrations of I-A09. The rate of pNPP hydrolysis is monitored spectrophotometrically at 405 nm. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

-

Kinetic Analysis (Lineweaver-Burk Plot): To determine the mechanism of inhibition, the initial reaction velocities are measured at different substrate concentrations in the presence and absence of various fixed concentrations of I-A09. The data is then plotted as a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). A noncompetitive inhibition pattern is indicated by a change in the y-intercept with no change in the x-intercept.[4] The inhibitor constant (Ki) is determined from these plots.[3]

Objective: To evaluate the ability of I-A09 to inhibit mPTPB activity within host cells and restore normal signaling pathways.

Protocol:

-

Cell Culture and Transfection: A macrophage cell line (e.g., Raw264.7) is cultured under standard conditions. Cells are then engineered to express mPTPB.

-

Treatment with I-A09: The mPTPB-expressing macrophages are treated with I-A09 at various concentrations. A structurally related inactive compound may be used as a negative control.[3]

-

Analysis of Signaling Pathways:

-

Western Blotting: Cell lysates are collected and subjected to SDS-PAGE and Western blotting to analyze the phosphorylation status of key signaling proteins such as ERK1/2, p38, and Akt.[3]

-

IL-6 Production Assay: The concentration of Interleukin-6 (IL-6) in the cell culture supernatant is measured using an ELISA kit to assess the restoration of cytokine production.[3]

-

Caspase-3 Activity Assay: To evaluate the induction of apoptosis, caspase-3 activity in cell lysates is measured using a fluorogenic substrate.[3]

-

-

Intracellular Mtb Growth Assay: Macrophages are infected with M. tuberculosis. The infected cells are then treated with I-A09. After a period of incubation, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating serial dilutions of the lysate on nutrient agar and counting colony-forming units (CFUs).

Signaling Pathways and Mechanism of Action

I-A09 exerts its anti-tuberculosis effect by inhibiting the enzymatic activity of mPTPB within the host macrophage. This inhibition reverses the downstream effects of mPTPB, thereby restoring the macrophage's ability to combat the mycobacterial infection. The key signaling pathways affected are depicted in the diagrams below.

Caption: mPTPB subverts host immunity by inhibiting MAPK pathways and activating the Akt survival pathway.

Caption: I-A09 inhibits mPTPB, restoring host cell signaling and inhibiting Mtb growth.

As the diagrams illustrate, mPTPB secreted by M. tuberculosis into the macrophage cytoplasm acts on host cell signaling pathways to create a favorable environment for bacterial survival. Specifically, mPTPB suppresses the innate immune response by blocking the ERK1/2 and p38 mediated production of IL-6, a crucial cytokine for macrophage activation.[1][3] Simultaneously, mPTPB promotes host cell survival by activating the Akt pathway, thereby inhibiting apoptosis.[1][3]

I-A09, as a noncompetitive inhibitor of mPTPB, binds to the enzyme and reduces its catalytic activity.[3] This inhibition reverses the effects of mPTPB on the host cell. By blocking mPTPB, I-A09 restores the activity of the ERK1/2 and p38 pathways, leading to increased IL-6 production.[3] Furthermore, the inhibition of mPTPB by I-A09 prevents the activation of the Akt survival pathway, which in turn promotes caspase-3 activation and leads to macrophage apoptosis.[3] This restoration of the macrophage's pro-inflammatory and pro-apoptotic responses impairs the ability of M. tuberculosis to survive and replicate within the host cell.[3]

Conclusion

I-A09 is a potent and selective noncompetitive inhibitor of the Mycobacterium tuberculosis virulence factor, mPTPB. Its mechanism of action is centered on the reversal of mPTPB-mediated suppression of the host macrophage's innate immune response. By inhibiting mPTPB, I-A09 restores critical signaling pathways involved in cytokine production and apoptosis, ultimately leading to a reduction in intracellular mycobacterial growth. These findings underscore the potential of I-A09 and similar mPTPB inhibitors as a novel therapeutic strategy for the treatment of tuberculosis.

References

An In-depth Technical Guide on the Role of the 1A09 Peptide Ligand in Src Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1A09 peptide ligand and its interaction with the Src Homology 2 (SH2) domain of the proto-oncogene tyrosine-protein kinase Src. The 1A09 designation refers to the Protein Data Bank (PDB) entry for the crystal structure of the c-Src SH2 domain in complex with the synthetic peptide, Ac-pTyr(CHO)-Glu-(N,N-dipentylamide). This guide details the binding thermodynamics, the experimental methodologies used to characterize this interaction, and the broader context of the Src signaling pathway.

The Role of the Src SH2 Domain in Cellular Signaling

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Its activity is tightly controlled, and dysregulation is frequently associated with the progression of various cancers.[1] The structure of Src includes several functional domains, most notably the SH2 and SH3 domains, which are critical for mediating protein-protein interactions.[3][4][5]

The SH2 domain is a structurally conserved module of approximately 100 amino acids that specifically recognizes and binds to phosphotyrosine (pTyr) residues within a particular sequence context on target proteins.[6] This interaction is a fundamental mechanism in signal transduction, allowing Src to be recruited to activated receptor tyrosine kinases or other phosphorylated signaling proteins. This recruitment can lead to the phosphorylation of downstream substrates, propagating the signal through various pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2]

The binding of a ligand, such as a phosphopeptide, to the SH2 domain can also play a role in Src activation. In its inactive state, the Src SH2 domain binds to a phosphorylated tyrosine residue (Tyr527) in its own C-terminal tail, holding the kinase in a "closed" and repressed conformation.[3][4] The binding of an external, high-affinity phosphopeptide ligand to the SH2 domain can displace this intramolecular interaction, contributing to the activation of Src's kinase activity.[3][4][7] The 1A09 peptide ligand serves as a high-affinity tool to study the structural and thermodynamic basis of this critical molecular recognition event.

Signaling Pathway Diagram

The following diagram illustrates a simplified Src signaling pathway, emphasizing the role of the SH2 domain in protein recruitment and downstream signaling.

References

- 1. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of binding energies of SrcSH2-phosphotyrosyl peptides with structure-based prediction using surface area based empirical parameterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zaguan.unizar.es [zaguan.unizar.es]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

I-A09: A Novel Host-Directed Therapeutic Agent for Tuberculosis

An In-depth Technical Guide on the Mechanism of Action, Experimental Evaluation, and Therapeutic Potential of a Potent MptpB Inhibitor

Abstract

I-A09 is a potent and selective noncompetitive inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a critical virulence factor secreted by the bacterium to subvert host immune responses. This document provides a comprehensive technical overview of I-A09, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation. By reversing the pathogen-induced manipulation of host cell signaling pathways, I-A09 represents a promising host-directed therapeutic strategy to combat tuberculosis, including drug-resistant strains.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a leading cause of infectious disease-related mortality worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains underscores the urgent need for novel therapeutic strategies that operate via mechanisms distinct from conventional antibiotics. Host-directed therapies (HDTs), which aim to modulate the host's response to infection, offer a promising alternative.

A key strategy employed by Mtb to persist within the host is the secretion of virulence factors that manipulate host cellular processes. One such critical factor is the protein tyrosine phosphatase B (mPTPB), which is translocated into the cytoplasm of infected macrophages.[1] Within the macrophage, mPTPB dephosphorylates key signaling proteins, leading to the suppression of pro-inflammatory responses and the promotion of macrophage survival, thereby creating a permissible niche for mycobacterial replication.[1][2]

I-A09 is a novel small molecule inhibitor of mPTPB, identified from a combinatorial library of bidentate benzofuran salicylic acid derivatives.[1] Unlike traditional anti-tubercular drugs that target the bacterium directly, I-A09 acts on a bacterial enzyme within the host cell, restoring the macrophage's innate ability to control and clear the infection. This whitepaper will delve into the technical details of I-A09 as a potential therapeutic agent.

Mechanism of Action

I-A09 exerts its anti-tubercular effect by inhibiting the enzymatic activity of mPTPB within the host macrophage. This inhibition reverses the downstream effects of mPTPB on crucial host signaling pathways.

-

Restoration of Pro-Inflammatory Cytokine Production: mPTPB has been shown to suppress the innate immune response by blocking the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically ERK1/2 and p38.[1] This blockade leads to a reduction in the production of the pro-inflammatory cytokine Interleukin-6 (IL-6), which is vital for an effective anti-mycobacterial response. I-A09, by inhibiting mPTPB, restores the phosphorylation of ERK1/2 and p38, thereby rescuing IL-6 production.[1]

-

Induction of Macrophage Apoptosis: To ensure its survival, Mtb, through mPTPB, promotes the survival of its host macrophage by activating the Akt signaling pathway, a key regulator of cell survival and apoptosis.[1] I-A09's inhibition of mPTPB counteracts this effect, allowing for the induction of apoptosis in infected macrophages, a crucial host defense mechanism to eliminate the bacterial reservoir.[2]

The mechanism of action is visually summarized in the signaling pathway diagram below.

Quantitative Data

The following tables summarize the key quantitative data for I-A09 and related compounds.

Table 1: In Vitro Efficacy and Selectivity of I-A09

| Parameter | Value | Reference |

| mPTPB IC50 | 1.26 µM | [1] |

| Selectivity | >10-fold vs. a panel of mammalian PTPs | [1] |

| Mechanism of Inhibition | Noncompetitive | [1] |

| Minimum Inhibitory Concentration (MIC) vs. Mtb | >100 µM | [1] |

Table 2: Cellular Activity of mPTPB Inhibitors

| Compound | Cellular Effect | Concentration | Cell Line | Reference |

| I-A09 | Reverses mPTPB-mediated suppression of ERK1/2 phosphorylation | Not specified | RAW264.7 macrophages | [1] |

| I-A09 | Prevents intracellular growth of Mtb | Not specified | Macrophages | [1] |

| Compound 13 (related mPTPB inhibitor) | Dose-dependent reduction of intracellular BCG burden (up to 84%) | Not specified | J774 macrophages | [3] |

| Compound 13 (related mPTPB inhibitor) | Reduction of intracellular Mtb burden (up to 63%) | Not specified | THP-1 macrophages | [3] |

Note: Specific dose-response data for I-A09 in macrophage infection models are not publicly available. Data for a structurally related and potent mPTPB inhibitor, compound 13, is provided for context.

Experimental Protocols

Detailed methodologies for the evaluation of I-A09 are provided below.

mPTPB Enzyme Inhibition Assay

This assay determines the in vitro potency of I-A09 against mPTPB.

-

Reagents and Materials:

-

Recombinant mPTPB enzyme

-

Assay buffer: 20 mM Imidazole, pH 7.0

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

I-A09 stock solution in DMSO

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of I-A09 in DMSO.

-

In a 96-well plate, add 8 µL of the diluted I-A09 or DMSO (vehicle control) to the respective wells.

-

Add 170 µL of assay buffer to each well.

-

Add 2 µL of recombinant mPTPB solution (e.g., 70 ng/µL) to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of 20 mM pNPP to each well.

-

Immediately measure the absorbance at 410 nm every 30 seconds for 10 minutes at 37°C using a spectrophotometer.

-

Calculate the initial reaction velocity (V₀) for each concentration of I-A09.

-

Plot the percentage of inhibition against the logarithm of the I-A09 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Macrophage Infection and Intracellular Growth Assay

This assay assesses the ability of I-A09 to control the growth of Mtb within macrophages.

-

Reagents and Materials:

-

Macrophage cell line (e.g., RAW264.7 or THP-1)

-

Mycobacterium tuberculosis (e.g., H37Rv strain)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

I-A09 stock solution in DMSO

-

7H11 agar plates

-

Sterile water with 0.05% Tween 80

-

24-well tissue culture plates

-

-

Procedure:

-

Seed macrophages into 24-well plates and allow them to adhere overnight.

-

Prepare a single-cell suspension of Mtb and infect the macrophages at a multiplicity of infection (MOI) of 10:1.

-

Incubate for 4 hours to allow for phagocytosis.

-

Wash the cells three times with fresh medium to remove extracellular bacteria.

-

Add fresh medium containing various concentrations of I-A09 or DMSO (vehicle control) to the infected macrophages.

-

At different time points (e.g., 0, 24, 48, and 72 hours) post-treatment, lyse the macrophages with sterile water containing 0.05% Tween 80.

-

Prepare serial dilutions of the cell lysates and plate them on 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the colony-forming units (CFU) to determine the intracellular bacterial load.

-

Compare the CFU counts in I-A09-treated wells to the control wells to determine the effect on intracellular bacterial growth.

-

Western Blot Analysis of Host Cell Signaling Pathways

This protocol is used to analyze the effect of I-A09 on the phosphorylation status of key signaling proteins in macrophages.

-

Reagents and Materials:

-

RAW264.7 macrophages engineered to express mPTPB

-

I-A09

-

Interferon-gamma (IFN-γ)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

-

-

Procedure:

-

Plate RAW264.7 macrophages expressing mPTPB in 6-well plates.

-

Pre-treat the cells with I-A09 or DMSO for 1 hour.

-

Stimulate the cells with IFN-γ for the desired time (e.g., 15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK1/2, p38, and Akt overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of I-A09.

Conclusion and Future Directions

I-A09 is a promising lead compound for the development of a novel host-directed therapy for tuberculosis. Its unique mechanism of action, which involves the inhibition of the Mtb virulence factor mPTPB within the host macrophage, offers several potential advantages over conventional antibiotics, including a lower likelihood of resistance development and potential synergy with existing anti-TB drugs.

The in vitro and cellular data presented in this whitepaper provide a strong rationale for the continued investigation of I-A09 and its analogs. Future studies should focus on:

-

Lead Optimization: Improving the potency and selectivity of I-A09 through medicinal chemistry efforts.

-

In Vivo Efficacy: Evaluating the efficacy of optimized I-A09 analogs in animal models of tuberculosis, such as the mouse or guinea pig model.[4]

-

Pharmacokinetics and Safety: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of lead candidates.

The development of potent and safe mPTPB inhibitors like I-A09 holds the potential to significantly impact the treatment of tuberculosis, offering a new therapeutic avenue to combat this persistent global health threat.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. A novel mycobacterial In Vitro infection assay identifies differences of induced macrophage apoptosis between CD4+ and CD8+ T cells | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure of a Key Signaling Complex: A Technical Guide to PDB Entry 1A09

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the crystallographic data for PDB entry 1A09. This entry details the structure of the C-src SH2 domain in complex with a synthetic peptide, offering critical insights into molecular recognition and providing a foundation for the development of targeted therapeutics.

Core Crystallographic and Structural Data

The crystal structure of the C-src (SH2 domain) complexed with ace-formyl phosphotyr-glu-(n,n-dipentyl amine) was determined by X-ray diffraction to a resolution of 2.00 Å.[1] The data reveals a heterodimer as the preferred biological assembly.[2] Key quantitative data from the crystallographic analysis are summarized below, providing a snapshot of the experimental parameters and the quality of the resulting structure.

Crystallographic Data Summary

| Parameter | Value |

| PDB ID | 1A09 |

| Deposition Date | 1997-12-10[1] |

| Release Date | 1998-04-08[1] |

| Experimental Method | X-ray Diffraction[1] |

| Resolution | 2.00 Å[1] |

| R-Value Work | 0.198[1] |

| R-Value Free | Not available |

| Space Group | P 21 21 21[1][3] |

| a | 51.9 Å[1][3] |

| b | 66.0 Å[1][3] |

| c | 74.1 Å[1][3] |

| α | 90°[1][3] |

| β | 90°[1][3] |

| γ | 90°[1][3] |

Macromolecule and Ligand Details

The asymmetric unit of the crystal contains two chains of the Proto-oncogene tyrosine-protein kinase Src (SRC) from Homo sapiens, expressed in Escherichia coli BL21.[1][2] The structure also includes a peptide ligand, ace-formyl phosphotyr-glu-(n,n-dipentyl amine).

| Molecule | Chains | Length | Organism |

| Proto-oncogene tyrosine-protein kinase Src | A, B | 107 amino acids | Homo sapiens[2] |

| ace-formyl phosphotyr-glu-(n,n-dipentyl amine) | C, D | 4 amino acids | Synthetic |

Experimental Protocols

The successful determination of the 1A09 structure relied on a series of well-defined experimental procedures, from protein expression and purification to crystallization, data collection, and structure refinement.

Protein Expression and Purification

The C-src SH2 domain was expressed in the Escherichia coli strain BL21.[2] While the primary publication, "Peptide ligands of pp60(c-src) SH2 domains: a thermodynamic and structural study," provides comprehensive details, a general workflow for expression and purification of SH2 domains typically involves affinity chromatography, followed by ion exchange and size-exclusion chromatography to ensure a high-purity protein sample for crystallization.

Crystallization

The crystals of the C-src SH2 domain in complex with the peptide ligand were obtained via vapor diffusion. The protein was crystallized from a solution containing 0.1 M acetate buffer at pH 4.6 and 2 M sodium formate at a temperature of 4°C (277 K).[3] Prior to data collection, the crystal was soaked in a cryoprotectant solution containing 10% PEG400 and 10% glycerol.[3]

Data Collection and Processing

X-ray diffraction data were collected from a single crystal. The reflection intensities were measured and processed to yield the final dataset used for structure determination and refinement.

Structure Solution and Refinement

The structure was solved by molecular replacement and refined to a resolution of 2.00 Å with a final R-work of 0.198.[1]

Visualizing Molecular Interactions and Pathways

To better understand the functional context and the experimental process, the following diagrams illustrate the C-src SH2 domain's role in signal transduction and the workflow for its structural determination.

Caption: A simplified signaling pathway illustrating the recruitment and activation of c-Src via its SH2 domain.

Caption: The experimental workflow for determining the crystal structure of 1A09.

References

Preliminary Efficacy of I-A09: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary studies on the efficacy of I-A09, a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). The data presented herein is collated from foundational research that establishes I-A09 as a promising candidate for host-directed therapy against tuberculosis.

Core Findings

I-A09 is a potent and selective inhibitor of mPTPB, a key virulence factor secreted by Mycobacterium tuberculosis (Mtb) into host macrophages. By inhibiting mPTPB, I-A09 has been shown to reverse the pathogen's manipulation of host cell signaling pathways, thereby impeding intracellular bacterial growth.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on I-A09.

Table 1: In Vitro Efficacy of I-A09 against mPTPB

| Compound | Target | IC50 (µM) | Inhibition Type |

| I-A09 | mPTPB | Not explicitly stated in snippets, but described as potent. | Noncompetitive |

Table 2: Cellular Efficacy of I-A09 in M. tuberculosis-Infected Macrophages

| Cell Line | M. tuberculosis Strain | Treatment | Effect on Intracellular Bacterial Load |

| Mouse Macrophages | Mtb | I-A09 | Prevents TB growth |

| THP-1 Macrophages | M. tuberculosis | C13 (related MptpB inhibitor) | 44% reduction in intracellular burden at 3 days post-infection |

| RAW264.7 Macrophages | M. avium | C13 (related MptpB inhibitor) | 38% reduction in intracellular burden at 3 days post-infection |

Table 3: Effect of MptpB Inhibition on Host Cell Signaling

| Signaling Pathway | Effect of mPTPB Expression | Effect of I-A09 Treatment |

| ERK1/2 Phosphorylation | Impaired activation | Restored activation |

| p38 MAPK Phosphorylation | Impaired activation | Restored activation |

| Akt Activation | Promoted | Not explicitly stated for I-A09, but mPTPB promotes host cell survival via Akt |

| IL-6 Production | Blocked | Restored production |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to facilitate reproducibility and further investigation.

Macrophage Infection Assay

This protocol describes the infection of macrophages with Mycobacterium tuberculosis to assess the efficacy of intracellular growth inhibitors.

-

Cell Culture:

-

Bacterial Culture:

-

Mycobacterium tuberculosis (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[5]

-

-

Infection Procedure:

-

Differentiated macrophages are seeded in tissue culture plates.

-

Mtb culture is washed and resuspended in antibiotic-free macrophage culture medium.

-

Macrophages are infected with Mtb at a specific multiplicity of infection (MOI), typically ranging from 1:1 to 10:1 (bacteria to macrophage).[3][4]

-

The infection is allowed to proceed for a defined period (e.g., 4 hours).

-

Extracellular bacteria are removed by washing with fresh medium.

-

-

Compound Treatment:

-

Infected macrophages are treated with various concentrations of I-A09 or a vehicle control.

-

-

Determination of Intracellular Bacterial Load:

-

At specified time points post-infection (e.g., 0, 1, 3, and 5 days), macrophages are lysed with a gentle detergent (e.g., saponin or Triton X-100) to release intracellular bacteria.

-

The lysate is serially diluted and plated on Middlebrook 7H10 agar plates.

-

Colony-forming units (CFU) are counted after incubation at 37°C for 3-4 weeks to determine the number of viable intracellular bacteria.[4][6]

-

Western Blot Analysis of Signaling Proteins

This protocol is used to assess the phosphorylation status of key signaling proteins within macrophages.

-

Cell Lysis:

-

Infected and treated macrophages are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

The total protein concentration of the lysates is determined using a BCA protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-ERK1/2, total ERK1/2, phospho-p38, total p38, phospho-Akt, total Akt).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by I-A09 and the experimental workflow.

Caption: Mtb secretes mPTPB to modulate host signaling for survival.

Caption: Workflow for assessing I-A09 efficacy in Mtb-infected macrophages.

Caption: I-A09 inhibits mPTPB, restoring host immune responses.

References

- 1. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Mycobacterium tuberculosis Exploits Multiple Host Nitrogen Sources during Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug resistant Mycobacterium tuberculosis strains have altered cell envelope hydrophobicity that influences infection outcomes in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impaired fatty acid import or catabolism in macrophages restricts intracellular growth of Mycobacterium tuberculosis [elifesciences.org]

An In-Depth Technical Guide on the Biological Significance of the 1A09 Complex: A Model for c-Src SH2 Domain-Ligand Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The crystal structure of the c-Src SH2 domain in complex with a synthetic peptide, cataloged in the Protein Data Bank as 1A09, provides a pivotal atomic-level snapshot into the molecular recognition mechanisms that govern cellular signaling pathways. The proto-oncogene c-Src, a non-receptor tyrosine kinase, is a central node in signaling cascades that regulate cell growth, differentiation, migration, and survival. Its activity is intricately modulated by intramolecular and intermolecular interactions, with the Src Homology 2 (SH2) domain playing a critical role in recognizing and binding to phosphotyrosine-containing motifs on partner proteins. Dysregulation of c-Src activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide delves into the biological significance of the 1A09 complex, presenting it as a case study for understanding the broader implications of c-Src SH2 domain-ligand interactions in health and disease. We will explore the thermodynamic drivers of these interactions, detail the experimental methodologies used to characterize them, and contextualize their role within the intricate c-Src signaling network, thereby providing a comprehensive resource for researchers and drug development professionals.

Introduction: The Central Role of c-Src and its SH2 Domain

The proto-oncogene c-Src is a foundational member of the Src family of non-receptor tyrosine kinases. These enzymes are integral to the transduction of signals emanating from a variety of cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors, and integrins.[1] The activation of c-Src initiates a cascade of downstream signaling events that influence a wide array of cellular processes.[2]

The structure of c-Src comprises several functional domains, including an SH2 domain, an SH3 domain, and a kinase domain. The SH2 domain is a highly conserved module of approximately 100 amino acids that functions as a molecular "socket" for phosphorylated tyrosine (pY) residues within specific peptide sequences on other proteins. This recognition is a critical event in the assembly of signaling complexes and the propagation of cellular signals. The binding of the SH2 domain to its cognate phosphopeptides can lead to the activation of c-Src's kinase activity and the subsequent phosphorylation of downstream substrates.[2]

The 1A09 complex, which features the c-Src SH2 domain bound to the synthetic peptide ace-formyl phosphotyrosine-glu-(n,n-dipentyl amine), serves as an excellent model for dissecting the biophysical principles that underpin these vital protein-protein interactions.

Quantitative Analysis of c-Src SH2 Domain-Ligand Interactions

The binding of various peptide ligands to the c-Src SH2 domain has been quantitatively characterized using isothermal titration calorimetry (ITC), providing a detailed thermodynamic profile of these interactions. The data from the primary study of the 1A09 complex and related ligands are summarized below.

| Ligand (Peptide Sequence) | Dissociation Constant (Kᵈ) (µM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (-TΔS) (kcal/mol) | Reference |

| Ac-pY-Glu-Glu-Ile-NH₂ | 0.23 | -11.9 | 2.8 | Charifson et al., 1997 |

| Ac-pY-Glu-Glu-Ile-Gln | 0.33 | -11.5 | 2.8 | Charifson et al., 1997 |

| Ac-pY-Glu-Glu-Ile-Glu | 0.15 | -11.9 | 2.5 | Charifson et al., 1997 |

| Ac-pY-Glu-(n,n-dipentyl amine) | 1.8 | -10.5 | 2.9 | Charifson et al., 1997 |

| ace-formyl-pY-glu-(n,n-dipentyl amine) (1A09 ligand) | 1.2 | -11.2 | 3.3 | Charifson et al., 1997 |

Experimental Protocols

The characterization of the 1A09 complex and related c-Src SH2 domain-ligand interactions involved two key experimental techniques: X-ray crystallography for structural determination and isothermal titration calorimetry for thermodynamic analysis.

X-ray Crystallography of the 1A09 Complex

Objective: To determine the three-dimensional structure of the c-Src SH2 domain in complex with its peptide ligand at atomic resolution.

Methodology:

-

Protein Expression and Purification: The human c-Src SH2 domain (residues 144-249) was expressed in Escherichia coli BL21 cells. The protein was purified to homogeneity using standard chromatographic techniques.

-

Crystallization: The purified c-Src SH2 domain was concentrated and mixed with a stoichiometric excess of the synthetic peptide ligand. Crystals were grown using the hanging drop vapor diffusion method. The crystallization solution contained 0.1 M acetate buffer (pH 4.6) and 2 M sodium formate at 4°C.

-

Data Collection: Crystals were soaked in a cryoprotectant solution (10% PEG 400, 10% glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

-

Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined structure of the c-Src SH2 domain as a search model. The model was then refined against the experimental diffraction data to yield the final atomic coordinates of the 1A09 complex.

Isothermal Titration Calorimetry (ITC)

Objective: To measure the thermodynamic parameters (binding affinity, enthalpy, and entropy) of the interaction between the c-Src SH2 domain and various peptide ligands.

Methodology:

-

Sample Preparation: Purified c-Src SH2 domain was dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES, pH 8.0). The peptide ligands were dissolved in the same dialysis buffer to ensure no heat changes from buffer mismatch.

-

ITC Experiment: A typical experiment was performed by titrating the peptide ligand (in the syringe) into the c-Src SH2 domain solution (in the sample cell) at a constant temperature (e.g., 25°C).

-

Data Analysis: The heat released or absorbed upon each injection of the ligand was measured. The resulting binding isotherm was then fitted to a suitable binding model (e.g., one set of sites) to determine the dissociation constant (Kᵈ), the enthalpy change (ΔH), and the stoichiometry of binding (n). The Gibbs free energy change (ΔG) and the entropy change (ΔS) were then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS, where Kₐ is the association constant (1/Kᵈ).

Signaling Pathways and Logical Relationships

The c-Src SH2 domain is a critical component of numerous signaling pathways. Its ability to bind to phosphotyrosine motifs allows it to act as a molecular switch, recruiting c-Src to activated receptor complexes and initiating downstream signaling cascades.

Caption: A simplified diagram of the c-Src signaling pathway.

The diagram above illustrates how extracellular signals, through receptor tyrosine kinases or integrins, can lead to the activation of c-Src. The SH2 domain of activated c-Src then binds to phosphotyrosine residues on these receptors or other adaptor proteins, propagating the signal through various downstream pathways, including the Ras-MAPK, PI3K-Akt, and STAT pathways, which ultimately regulate gene transcription related to cell proliferation, survival, and motility.

Caption: Experimental workflow for characterizing the 1A09 complex.

This workflow outlines the key steps involved in the study of the 1A09 complex, from the production of the protein and peptide components to their characterization using isothermal titration calorimetry and X-ray crystallography to elucidate their thermodynamic and structural properties.

Conclusion and Implications for Drug Development

The detailed structural and thermodynamic understanding of the 1A09 complex and related c-Src SH2 domain-ligand interactions provides a solid foundation for the rational design of therapeutic agents. The aberrant activation of c-Src is a known driver of cancer progression, and inhibiting its activity is a validated strategy for cancer therapy.

The SH2 domain, being essential for c-Src's function and localization, represents an attractive target for the development of inhibitors. By understanding the key molecular determinants of high-affinity binding to the SH2 domain, medicinal chemists can design small molecules or peptidomimetics that can competitively block the interaction of c-Src with its upstream activators and downstream substrates. The quantitative data presented in this guide can be used to build and refine computational models for virtual screening and lead optimization.

Furthermore, the detailed experimental protocols serve as a valuable resource for researchers aiming to study other protein-protein interactions within the c-Src signaling network or to screen for novel inhibitors. The continued exploration of the intricacies of c-Src SH2 domain recognition will undoubtedly pave the way for the development of more selective and potent anti-cancer therapies.

References

Probing the Active Site of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB) with the Inhibitor I-A09: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between the inhibitor I-A09 and the active site of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a critical virulence factor for the pathogen. This document summarizes key quantitative data, outlines the experimental methodologies used in its study, and visualizes the pertinent biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity and selectivity of I-A09 against mPTPB have been quantitatively characterized through various biochemical assays. The data reveals I-A09 as a potent and selective inhibitor.

| Parameter | Value | Description | Reference |

| IC50 | 1.26 ± 0.22 µM | The half maximal inhibitory concentration, indicating the concentration of I-A09 required to inhibit 50% of mPTPB's enzymatic activity. | [1][2] |

| Ki | 1.08 ± 0.06 µM | The inhibition constant, reflecting the binding affinity of I-A09 to mPTPB. | [1][2] |

| Mode of Inhibition | Noncompetitive | I-A09 binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding. | [1][2] |

Table 1: Inhibitory Potency and Kinetics of I-A09 against mPTPB

I-A09 demonstrates significant selectivity for mPTPB over other phosphatases, including the related mycobacterial phosphatase mPTPA and a panel of human PTPs. This selectivity is crucial for its potential as a therapeutic agent with minimal off-target effects.

| Phosphatase | Selectivity (Fold preference for mPTPB) |

| mPTPA | 61-fold |

| Mammalian PTPs | > 11-fold |

Table 2: Selectivity Profile of I-A09

Experimental Protocols

The characterization of I-A09's interaction with mPTPB and its effects on host cells involved several key experimental methodologies.

Enzyme Kinetics Assay

To determine the inhibitory parameters of I-A09, a standard enzymatic assay was employed to measure the phosphatase activity of mPTPB.

-

Principle: The assay measures the rate of dephosphorylation of a substrate by mPTPB in the presence and absence of the inhibitor I-A09. A common substrate used is p-nitrophenyl phosphate (pNPP), which upon dephosphorylation, produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

-

General Procedure:

-

Recombinant mPTPB is purified.

-

The enzyme is incubated with varying concentrations of the substrate (pNPP) and the inhibitor (I-A09) in a suitable buffer system.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the absorbance of the product is measured.

-

Kinetic parameters (IC50, Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations, often using Lineweaver-Burk plots to confirm the mode of inhibition.[2]

-

Western Blotting for Signaling Pathway Analysis

To elucidate the downstream effects of mPTPB inhibition by I-A09 on host cell signaling, Western blotting was utilized to detect the phosphorylation status of key signaling proteins.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect target proteins. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of proteins like ERK1/2, p38, and Akt.

-

General Procedure:

-

Macrophage cell lines (e.g., RAW264.7) are cultured and may be engineered to express mPTPB.

-

Cells are treated with I-A09 for a specified time.

-

Cells are lysed to extract total cellular proteins.

-

Protein concentration is determined, and equal amounts of protein from each sample are loaded onto an SDS-PAGE gel.

-

Proteins are separated by electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK1/2, p38, or Akt.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables chemiluminescent detection.

-

The signal is visualized, and band intensities are quantified to determine the relative levels of protein phosphorylation. Total protein levels for each target are also measured as a loading control.

-

Macrophage Infection Assay

To assess the impact of I-A09 on the intracellular survival of Mycobacterium tuberculosis, a macrophage infection model is employed.

-

Principle: This assay measures the ability of mycobacteria to survive and replicate within macrophages in the presence or absence of the inhibitor.

-

General Procedure:

-

A suitable macrophage cell line (e.g., J774A.1) is seeded in culture plates.

-

Macrophages are infected with a virulent strain of M. tuberculosis (e.g., Erdman or H37Rv) at a specific multiplicity of infection (MOI).

-

After an initial period for phagocytosis, extracellular bacteria are removed by washing.

-

The infected macrophages are then treated with I-A09 or a vehicle control.

-

At various time points post-infection, the macrophages are lysed to release the intracellular bacteria.

-

The number of viable bacteria is determined by plating serial dilutions of the lysate on appropriate agar medium and counting the resulting colony-forming units (CFUs).

-

Visualizations

The following diagrams illustrate the key signaling pathways affected by mPTPB and the experimental workflow for evaluating I-A09.

Caption: mPTPB signaling pathway and its inhibition by I-A09.

Caption: Experimental workflow for evaluating I-A09's effect on mPTPB.

Conclusion

I-A09 is a potent and selective noncompetitive inhibitor of mPTPB. By inhibiting mPTPB, I-A09 restores the host macrophage's innate immune responses, specifically by reversing the mPTPB-mediated suppression of the ERK1/2 and p38 pathways, which leads to increased IL-6 production.[3] Furthermore, I-A09 counteracts the pro-survival effect of mPTPB by preventing the activation of the Akt pathway, thereby promoting macrophage apoptosis.[3] This dual action ultimately impairs the intracellular survival of Mycobacterium tuberculosis. The data strongly support the notion that specific inhibitors of mPTPB, such as I-A09, represent a promising therapeutic strategy for the treatment of tuberculosis.[1][3]

References

- 1. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into mode of actions of novel natural Mycobacterium protein tyrosine phosphatase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Visualizing the 3D Structure of C-Src SH2 Domain in Complex with a Peptide Ligand (PDB ID: 1A09)

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

The Protein Data Bank (PDB) entry 1A09 provides the crystal structure of the human C-src SH2 domain in complex with a synthetic peptide ligand, ace-formyl phosphotyr-glu-(n,n-dipentyl amine).[1] The Src homology 2 (SH2) domain is a structurally conserved protein domain that plays a crucial role in intracellular signal transduction pathways by recognizing and binding to phosphorylated tyrosine residues on other proteins.[2][3] Understanding the three-dimensional arrangement of the SH2 domain and its interaction with ligands is paramount for the development of targeted therapeutics, particularly in oncology, as Src kinases are often implicated in tumor progression.[3] This document provides a detailed guide for visualizing and analyzing the 1A09 structure using common molecular graphics software.

Data Presentation

The crystallographic data for PDB entry 1A09 offers a high-quality view of the protein-ligand interaction. The key quantitative data associated with this structure are summarized below for easy reference and comparison.

| Parameter | Value |

| PDB ID | 1A09 |

| Classification | COMPLEX (TRANSFERASE/PEPTIDE) |

| Organism | Homo sapiens |

| Expression System | Escherichia coli BL21 |

| Experimental Method | X-RAY DIFFRACTION |

| Resolution | 2.00 Å |

| R-Value Work | 0.198 |

| Total Structure Weight | 25.78 kDa |

| Macromolecules | Proto-oncogene tyrosine-protein kinase Src (Chains: A, B) |

| Ligands | ACE-FORMYL PHOSPHOTYR-GLU-(N,N-DIPENTYL AMINE) (Chains: C, D) |

Experimental Protocols for Visualization

Visualizing the 1A09 structure can be accomplished using a variety of molecular modeling software. Below are detailed protocols for two widely used applications: PyMOL, a powerful and popular desktop application, and Mol*, a modern web-based viewer.

Protocol 1: Visualization using PyMOL

PyMOL is a versatile molecular visualization system that is widely used for creating high-quality 3D images of biomolecules.

Methodology:

-